Tos-Gly-Pro-Arg-ANBA-IPA acetate
Description
Definition and Classification of Chromogenic Peptide Substrates
Chromogenic peptide substrates are synthetic molecules designed to detect and quantify enzymatic activity through visible color changes. These substrates consist of a short peptide sequence linked to a chromogenic group (e.g., para-nitroaniline or indoxyl derivatives) that remains colorless until enzymatic cleavage releases the chromophore. The resulting color intensity, measurable via spectrophotometry, correlates directly with enzyme activity.
Chromogenic substrates are classified based on their target enzymes and applications:
- Coagulation and Fibrinolysis : Substrates for thrombin, factor Xa, or plasmin (e.g., S-2238 for thrombin).
- Microbiology : Substrates for microbial enzymes like β-galactosidase or β-glucuronidase.
- Immunoassays : Substrates for horseradish peroxidase (HRP) or alkaline phosphatase (AP) in techniques such as ELISA.
Table 1: Representative Chromogenic Substrates and Their Target Enzymes
Historical Context and Development of Tos-Gly-Pro-Arg-ANBA-IPA Acetate
The development of this compound emerged from advancements in chromogenic substrate technology during the 1970s, which revolutionized enzymatic activity measurement in clinical and research settings. Initially designed for coagulation studies, its specificity for thrombin-like proteases made it valuable for measuring inhibitors such as recombinant hirudin (r-hirudin), a potent thrombin antagonist.
Key milestones include:
- 1995 : Hafner et al. validated its use in automated chromogenic assays for hirudin quantification in plasma, achieving high precision (intra-assay CV <3%).
- 2000s : Adoption in clinical laboratories for monitoring anticoagulant therapies, leveraging its compatibility with automated analyzers like Hitachi 911 and Cobas Mira.
The acetate salt formulation (CAS 2070009-46-8) was later introduced to enhance solubility (>25 mg/mL in water), facilitating its use in high-throughput luminescence-based assays.
Nomenclature and Alternative Designations
This compound follows systematic naming conventions:
- Tos : Tosyl group (para-toluenesulfonyl) at the N-terminus.
- Gly-Pro-Arg : Tripeptide sequence (glycine-proline-arginine) serving as the thrombin cleavage site.
- ANBA-IPA : 5-Amino-2-nitrobenzoic acid-isopropylamide chromophore, released upon enzymatic hydrolysis.
Table 2: Nomenclature and Synonyms
The non-acetate form (CAS 99700-50-2) lacks the counterion, affecting solubility but retaining enzymatic specificity. Both forms are critical in biochemical assays, with the acetate variant preferred for aqueous solutions.
Properties
Molecular Formula |
C₃₂H₄₅N₉O₁₀S |
|---|---|
Molecular Weight |
747.82 |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1 |
InChI Key |
RUKOLHFVDDAWSG-CWAVIJBDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Purity : >98% (HPLC) .
- Solubility : ≥25 mg/mL in water (33.43 mM) .
- Storage : Stable for 2 years at -20°C; solvent solutions retain activity for 1–6 months depending on temperature .
Tos-Gly-Pro-Arg-ANBA-IPA acetate belongs to a class of peptide substrates designed for protease activity assays. Below is a comparative analysis with structurally and functionally related compounds.
Structural and Functional Similarities
a. Tos-Gly-Pro-Arg-MNA (CAS: Not provided)
- Structure : Shares the Tos-Gly-Pro-Arg sequence but uses 4-methoxy-2-naphthylamine (MNA) as the leaving group.
- Detection Method : Chromogenic (colorimetric) due to MNA’s absorbance properties .
- Target Enzyme : Thrombin.
- Solubility : Lower aqueous solubility compared to ANBA-IPA derivatives, often requiring organic solvents .
b. Z-Gly-Pro-Arg-AMC (CAS: Not provided)
- Structure: Features a benzyloxycarbonyl (Z) group and 7-amino-4-methylcoumarin (AMC) as the fluorophore.
- Detection Method : Fluorometric (ex/em ~380/460 nm) .
- Target Enzyme : Thrombin and other serine proteases.
- Advantage : Higher sensitivity in low-abundance enzyme detection due to AMC’s quantum yield .
c. Tos-Gly-Pro-Arg-ANBA-IPA (Formate)
- Structure : Similar to the acetate form but with a formate counterion.
- Application : Used for recombinant hirudin (r-hirudin) assays, highlighting its adaptability to different anticoagulant studies .
d. Tos-Gly-Pro-Arg-ANBA-IPA (CAS: 99700-50-2)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Detection Method | Target Enzyme | Solubility (H₂O) | Storage Conditions | Purity |
|---|---|---|---|---|---|---|---|---|
| This compound | 2070009-46-8 | C₃₂H₄₅N₉O₁₀S | 747.82 | Luminescence | Thrombin | ≥25 mg/mL | -20°C (2 years) | >98% |
| Tos-Gly-Pro-Arg-MNA | Not available | Not provided | ~650 (estimated) | Chromogenic | Thrombin | Low (organic req.) | -20°C | >95% |
| Z-Gly-Pro-Arg-AMC | Not available | C₃₀H₃₈N₆O₇ | 606.67 | Fluorometric | Thrombin | 10 mg/mL (DMSO) | -80°C (long-term) | >99% |
| Tos-Gly-Pro-Arg-ANBA-IPA (Formate) | Not available | C₃₁H₄₃N₉O₁₀S | 733.80 | Luminescence | Hirudin | ≥20 mg/mL | -20°C | >98% |
| Tos-Gly-Pro-Arg-ANBA-IPA | 99700-50-2 | C₃₀H₄₁N₉O₈S | 687.77 | Fluorogenic/Chromogenic | Thrombin | 25 mg/mL | -20°C | >98% |
Key Research Findings
Specificity for Thrombin : this compound exhibits high specificity for thrombin over other serine proteases, attributed to the Tos-Gly-Pro-Arg sequence mimicking natural thrombin cleavage sites .
Luminescence vs. Fluorescence: Unlike AMC-based substrates (e.g., Z-Gly-Pro-Arg-AMC), ANBA-IPA derivatives generate luminescent signals upon cleavage, reducing background noise in complex biological samples .
Stability : The acetate form demonstrates superior stability in aqueous solutions (≥2 years at -20°C) compared to MNA-based substrates, which degrade faster due to light sensitivity .
Clinical Relevance : Hafner et al. (cited in ) validated similar chromogenic substrates (e.g., Tos-Gly-Pro-Arg-MNA) for automated hirudin assays, underscoring the adaptability of ANBA-IPA derivatives in high-throughput systems.
Preparation Methods
Resin Selection and Amino Acid Loading
The synthesis begins with the selection of a resin suitable for Fmoc/tBu chemistry. Wang or Rink amide resins are commonly used due to their compatibility with microwave-assisted SPPS, which accelerates coupling reactions. The first amino acid (IPA-modified arginine) is loaded onto the resin via an ester linkage, followed by sequential coupling of Fmoc-protected amino acids: arginine (Arg), proline (Pro), glycine (Gly), and tosyl (Tos) groups.
Coupling Conditions
Each coupling step employs hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as activators in dimethylformamide (DMF). Microwave irradiation at 50°C for 5–10 minutes per residue enhances coupling efficiency to >99%, as validated by Kaiser tests. The ANBA (4-nitro-3-isopropylcarbamoylaniline) group is introduced during the final elongation step, requiring protected tyrosine derivatives to prevent undesired side reactions.
Cleavage and Deprotection of the Linear Peptide
Trifluoroacetic Acid (TFA) Cocktail Optimization
Post-synthesis, the peptide-resin undergoes cleavage using a TFA-based cocktail. A mixture of TFA:water:triisopropylsilane (TIS):1,2-ethanedithiol (DODT) in a 91:2.3:2.3:4.4 volumetric ratio effectively removes protecting groups while minimizing tert-butyl carbocation side reactions. Scavengers like DODT (0.33 M) quench electrophilic species, preventing cysteine oxidation or arginine modification.
Cleavage Duration and Temperature
Cleavage proceeds for 2.5 hours at room temperature, after which the resin is filtered and rinsed with fresh TFA. Precipitation in ice-cold diethyl ether yields the crude linear peptide, which is subsequently lyophilized. Analytical RP-HPLC-ESI-MS confirms the product’s identity ([M+H]⁺ expected m/z = 834.4; observed m/z = 834.9).
Purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Mobile Phase and Gradient Elution
The crude peptide is dissolved in 0.1% aqueous TFA and purified using a C18 column (e.g., Waters Acquity CSH, 130 Å, 1.7 μm). A gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes at 0.5 mL/min achieves baseline separation of impurities. Fractions containing >95% purity are pooled and lyophilized.
Impurity Profiling
Major impurities include truncated sequences (e.g., Tos-Gly-Pro-Arg-ANBA, m/z = 687.3) and tert-butyl adducts (m/z = 487.3). Adjusting the TFA cocktail’s scavenger ratio to 7:7:14 (TFA:water:TIS:DODT) reduces adduct formation to <1%.
Counterion Exchange to Acetate Salt
Solid-Phase Extraction (SPE) Methodology
To replace trifluoroacetate counterions with acetate, the purified peptide is dissolved in ammonium hydroxide (1.5% v/v) and loaded onto a C18 SPE cartridge. Isocratic elution with 0.5% acetic acid in water:acetonitrile (4:1) displaces TFA anions, yielding the acetate salt.
pH Stability Considerations
Maintaining pH >8 during SPE prevents disulfide bond degradation in the ANBA moiety. Final freeze-drying produces Tos-Gly-Pro-Arg-ANBA-IPA acetate as a white powder with 99.6% HPLC purity and a yield of 65.8%.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution ESI-MS confirms the molecular weight (747.82 g/mol) and detects modifications. The acetate adduct ([M+CH₃COO]⁻) appears at m/z = 788.8.
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, D₂O) exhibits characteristic peaks for the Tos group (δ 7.75–7.80 ppm, aromatic protons) and acetate (δ 1.91 ppm, singlet).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. How should Tos-Gly-Pro-Arg-ANBA-IPA acetate stock solutions be prepared to ensure solubility and stability?
- Methodological Answer : Dissolve the compound in water at ≥25 mg/mL (33.43 mM) by heating to 37°C and sonicating for 15–30 minutes to enhance solubility. Avoid organic solvents like DMSO unless necessary, as they may interfere with luminescence measurements. For in vivo studies, prepare formulations using sequential addition of solvents (e.g., DMSO, PEG300, Tween 80, saline) to ensure clarity and stability .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store lyophilized powder at -20°C for up to 3 years. For reconstituted solutions, use -80°C for long-term storage (1 year) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles, which can degrade the substrate and reduce assay sensitivity .
Q. What is the standard protocol for using this substrate in thrombin activity assays?
- Methodological Answer : Combine 10–50 µM this compound with thrombin in HEPES buffer (pH 8.4, 37°C). Monitor cleavage kinetics via luminescence at 405 nm. Include controls with thrombin inhibitors (e.g., hirudin) to validate specificity. Adjust enzyme concentrations empirically to ensure linear reaction rates .
Advanced Research Questions
Q. How can assay conditions (pH, temperature, ionic strength) be optimized for kinetic studies with this compound?
- Methodological Answer :
- pH : Test buffers (e.g., Tris, HEPES) across pH 7.0–9.0; optimal activity is typically observed at pH 8.4 for thrombin .
- Temperature : Perform time-course experiments at 25°C, 37°C, and 42°C to identify temperature-dependent activity shifts.
- Ionic Strength : Vary NaCl concentrations (50–200 mM) to assess effects on thrombin-substrate binding. Use Michaelis-Menten analysis to calculate and under each condition .
Q. How should researchers address discrepancies in kinetic data caused by substrate impurities or solvent interference?
- Methodological Answer :
- Purity Validation : Analyze substrate purity via HPLC (>98%) and confirm identity using mass spectrometry (expected ) .
- Solvent Interference : Pre-test co-solvents (e.g., DMSO, PEG300) in control assays without enzymes. If interference occurs, reduce solvent concentration (<1% v/v) or switch to alternative solubilization methods .
Q. What strategies can be used to cross-validate this compound results with other chromogenic substrates (e.g., Tos-Gly-Pro-Arg-pNA)?
- Methodological Answer : Perform parallel assays using both substrates under identical conditions. Compare values and cleavage rates. For thrombin, this compound typically shows higher sensitivity due to its luminescent detection mode, whereas pNA-based substrates rely on absorbance .
Q. How can this substrate be adapted for quantifying recombinant hirudin (r-hirudin) activity?
- Methodological Answer : Pre-incubate r-hirudin with thrombin for 10 minutes (25°C), then add this compound. Measure residual thrombin activity inversely proportional to hirudin concentration. Generate a standard curve using known hirudin concentrations (0.1–10 nM) and validate with a reference method (e.g., clotting time assay) .
Q. What steps should be taken to resolve inconsistencies in CAS numbers (e.g., 2070009-46-8 vs. 99700-50-2) reported for this compound?
- Methodological Answer : Verify the compound’s identity via analytical techniques (e.g., NMR, LC-MS) and cross-check supplier documentation. Note that discrepancies may arise from differences in salt forms (e.g., acetate vs. free acid) or batch-specific identifiers. Always request a Certificate of Analysis (COA) from vendors .
Methodological Notes for Experimental Design
- Luminescence Signal Optimization : Use black-walled plates to minimize background noise. Calibrate plate readers with substrate-free controls.
- Data Normalization : Express activity as relative light units (RLU) normalized to protein concentration or reaction time.
- Ethical Compliance : Confirm that the compound is used exclusively for in vitro or animal research, as it is not approved for human studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
